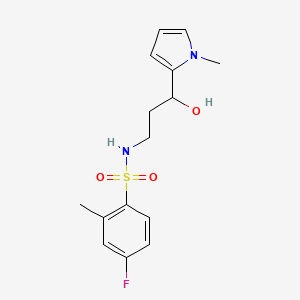

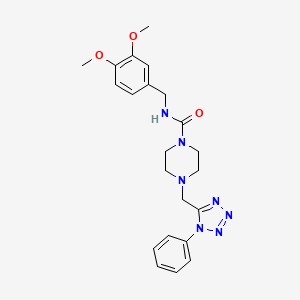

![molecular formula C27H24N4O4S2 B2968913 Ethyl 2-(2-((8-methoxy-5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)acetamido)-4-phenylthiophene-3-carboxylate CAS No. 670268-13-0](/img/structure/B2968913.png)

Ethyl 2-(2-((8-methoxy-5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)acetamido)-4-phenylthiophene-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 2-(2-((8-methoxy-5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)acetamido)-4-phenylthiophene-3-carboxylate is a complex organic compound. It contains a triazole ring, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . Triazole compounds are known for their ability to bind in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .

Molecular Structure Analysis

The molecular structure of this compound is complex, with several functional groups. The presence of two signals for C=O groups at 1650–1712 cm−1 was characterized in the IR absorption spectra of similar compounds . The 1H-NMR spectrum showed two singlet peaks at 8.12–8.33 and 7.77–7.91 ppm assigned to the 1,2,4-triazole ring .Scientific Research Applications

Synthesis and Structural Analysis

Research has led to the synthesis of novel heterocyclo-thieno[2,3-b]quinoline derivatives through various chemical reactions, showcasing the versatility of these compounds in creating complex heterocyclic structures (Awad, Abdel-rahman, & Bakhite, 1991). Similarly, the synthesis of [1,2,3]Triazolo[1,5-a]quinoline derivatives has been demonstrated, further expanding the chemical repertoire of related compounds (Pokhodylo & Obushak, 2019). These syntheses involve complex reactions that yield compounds with potential for further chemical modifications and applications.

Antimicrobial Applications

Among the derivatives synthesized, some have been evaluated for antimicrobial activity, indicating the potential of these compounds in medical and pharmaceutical research. For instance, a series of polynuclear pyrido[1',2':2,3][1,2,4]triazolo[1,5-c]quinazolines and thiazolo[3',2':2,3][1,2,4]triazolo[1,5-a]pyridines demonstrated antimicrobial properties, suggesting their utility in combating infectious diseases (El‐Kazak & Ibrahim, 2013).

Potential for Anticancer Research

Furthermore, the synthesis of new 4,5-dihydro-1-methyl-[1,2,4]triazolo[4,3-a]quinolin-7-amine–derived ureas and their evaluation for anticancer activity highlight the research interest in exploring these compounds for cancer treatment. This research indicates that some derivatives possess significant cytotoxicity against human neuroblastoma and colon carcinoma cell lines, showcasing their potential in anticancer therapy (Reddy et al., 2015).

Mechanism of Action

Target of Action

The compound contains a [1,2,4]triazolo[4,3-a]quinolin moiety . Compounds with similar structures have been found to exhibit various biological activities, including antiviral and antimicrobial effects . .

Biochemical Pathways

The compound’s effect on biochemical pathways would depend on its specific targets and mode of action. Some compounds with a [1,2,4]triazolo[4,3-a]quinolin structure have been found to have antiviral and antimicrobial activities , which suggests they might interact with pathways related to these processes.

Result of Action

The molecular and cellular effects of the compound would depend on its specific targets and mode of action. Some compounds with a [1,2,4]triazolo[4,3-a]quinolin structure have been found to have antiviral and antimicrobial activities , suggesting they might have effects at the molecular and cellular level related to these processes.

Future Directions

Triazole compounds have been the focus of many research studies due to their wide range of biological activities . Future research could focus on synthesizing and studying the antimicrobial, antioxidant, and antiviral potential of substituted 1,2,4-triazole analogues . Additionally, further studies could explore the synthesis methods, physical and chemical properties, and safety profile of this specific compound.

Properties

IUPAC Name |

ethyl 2-[[2-[(8-methoxy-5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetyl]amino]-4-phenylthiophene-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H24N4O4S2/c1-4-35-26(33)24-20(17-8-6-5-7-9-17)14-36-25(24)28-23(32)15-37-27-30-29-22-12-16(2)19-11-10-18(34-3)13-21(19)31(22)27/h5-14H,4,15H2,1-3H3,(H,28,32) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYEJQMQPTXIMFX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC=C1C2=CC=CC=C2)NC(=O)CSC3=NN=C4N3C5=C(C=CC(=C5)OC)C(=C4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H24N4O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

532.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

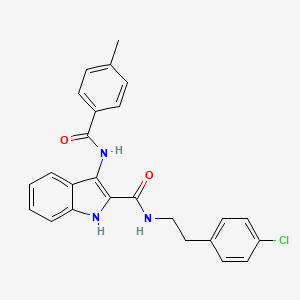

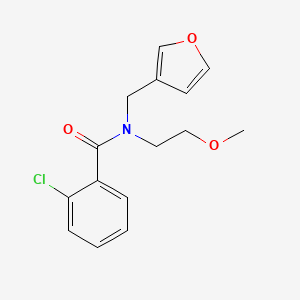

![2-Cyano-N-[[(2R,3S)-1-methyl-2-(3-methylimidazol-4-yl)piperidin-3-yl]methyl]pyridine-4-carboxamide](/img/structure/B2968830.png)

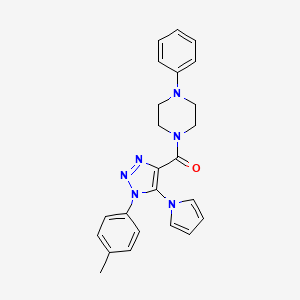

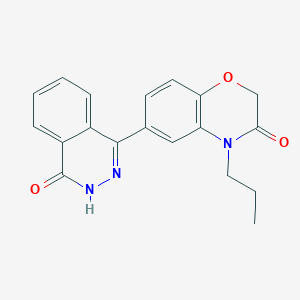

![[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 3-[cyclohexyl(methyl)sulfamoyl]benzoate](/img/structure/B2968832.png)

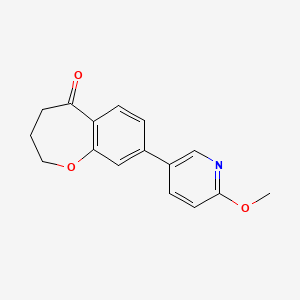

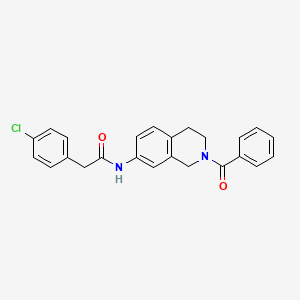

![N-[1-[(3,4-Difluorophenyl)methyl]piperidin-4-yl]-2-(2-formylphenoxy)acetamide](/img/structure/B2968837.png)

![N-[(1-Cyclopropyl-2-ethylbenzimidazol-5-yl)methyl]prop-2-enamide](/img/structure/B2968845.png)

![N-[2-Hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]cyclopropanecarboxamide](/img/structure/B2968851.png)

![2-[1-[(2-Chlorophenyl)methyl]indol-3-yl]sulfonyl-1-(2-ethylpiperidin-1-yl)ethanone](/img/structure/B2968853.png)